GSK-2881078

説明

GSK-2881078は、グラクソ・スミスクライン社が開発した非ステロイド性選択的アンドロゲン受容体モジュレーターです。主に高齢者の筋肉の消耗とサルコペニアを予防する可能性について研究されています。 この化合物は、特に慢性閉塞性肺疾患の男性において、臨床試験で筋力と除脂肪体重の増加に有望な結果を示しています .

製法

This compoundの合成には、いくつかの重要なステップが含まれます。出発物質は通常、置換されたインドールであり、スルホニル化、ニトリル形成、トリフルオロメチル化などの一連の反応を受けます。反応条件は、多くの場合、強い塩基、ジメチルホルムアミドなどの溶媒、および触媒の使用を伴い、変換を促進します。 工業的な生産方法では、これらのステップを最適化して、高収率と高純度を確保する可能性があります .

科学的研究の応用

GSK-2881078は、科学研究でいくつかの応用があります。

化学: 選択的アンドロゲン受容体モジュレーターのモデル化合物として役立ちます。

生物学: この化合物は、筋肉の生理学におけるアンドロゲン受容体の役割を調査するために使用されます。

医学: 臨床試験では、サルコペニアや悪液質などの筋肉の消耗状態を治療する可能性が検討されています。

作用機序

GSK-2881078は、アンドロゲン受容体に選択的に結合することで作用します。この結合は、特定の共活性化因子と共抑制因子タンパク質が相互作用できる独自の受容体コンフォメーションを誘導します。 この差による活性により、この化合物は、筋肉や骨などの標的組織では強力なアンドロゲン性アゴニストとして機能し、前立腺や皮膚などの他の組織ではアンタゴニストまたは部分アゴニストとして機能します .

生化学分析

Biochemical Properties

GSK-2881078 interacts with the androgen receptor, inducing a unique receptor conformation that allows only certain coactivator and corepressor proteins to interact . This differential activity allows this compound to function as a potent androgenic agonist in target tissues such as muscle and bone, but to function as antagonists, or partial agonists, in other tissues or organs .

Cellular Effects

This compound has been shown to have a dose-dependent effect on lean mass accrual in both males and females . It influences cell function by binding to the androgen receptor, which can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the androgen receptor, inducing a unique receptor conformation . This allows it to function as a potent androgenic agonist in target tissues such as muscle and bone, but to function as antagonists, or partial agonists, in other tissues or organs .

Temporal Effects in Laboratory Settings

In a phase 1b study, this compound was administered twice daily for the first 3 days followed by once daily for up to 53 days . Over this period, this compound was generally well tolerated and no serious adverse events were reported .

Metabolic Pathways

It is known that the compound’s effects can be influenced by the inhibition of CYP3A4, an enzyme involved in drug metabolism .

Transport and Distribution

Its effects on lean mass suggest that it is effectively distributed to muscle tissues .

Subcellular Localization

As a selective androgen receptor modulator, it is likely to be found in the cytoplasm and nucleus where the androgen receptor is located .

準備方法

The synthesis of GSK-2881078 involves several key steps. The starting material is typically a substituted indole, which undergoes a series of reactions including sulfonylation, nitrile formation, and trifluoromethylation. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide, and catalysts to facilitate the transformations. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity .

化学反応の分析

類似化合物との比較

GSK-2881078は、Enobosarm、JNJ-28330835、Ligandrolなどの他の選択的アンドロゲン受容体モジュレーターと比較されます。これらの化合物はすべてアンドロゲン受容体を標的としていますが、this compoundは、その特定の結合親和性とそれに伴う薬理学的効果が独特です。 臨床試験では、安全性のプロファイルが良好であり、除脂肪体重と筋力の増加に有意な効果を示しています .

類似の化合物には次のようなものがあります。

Enobosarm: 筋肉の消耗について研究されている別の選択的アンドロゲン受容体モジュレーターです。

JNJ-28330835: 筋肉の生理学研究で同様の用途を持つ化合物です。

Ligandrol: 筋肉の質量と筋力を強化する可能性で知られています

特性

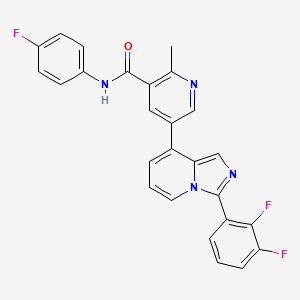

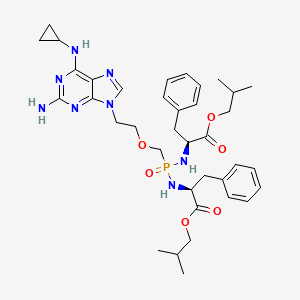

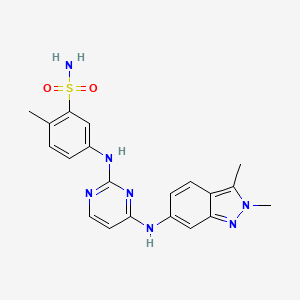

IUPAC Name |

1-[(2R)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O2S/c1-9(8-22(2,20)21)19-6-5-11-12(19)4-3-10(7-18)13(11)14(15,16)17/h3-6,9H,8H2,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDVMPZQJMZEAC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701337261 | |

| Record name | 1-[(1R)-1-Methyl-2-(methylsulfonyl)ethyl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701337261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539314-06-1 | |

| Record name | GSK2881078 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539314061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2881078 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16888 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-[(1R)-1-Methyl-2-(methylsulfonyl)ethyl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701337261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-(1-(METHYLSULFONYL)PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-1H-INDOLE-5-CARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GSK-2881078 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47M5ZXU844 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

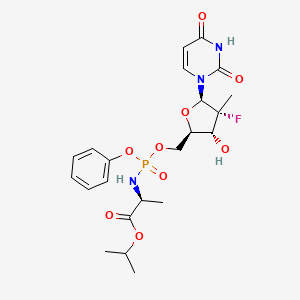

![9-[(4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine](/img/structure/B607733.png)

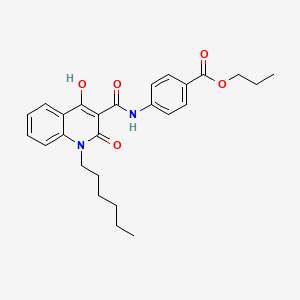

![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)